
6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H28N6O3S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality 6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
6-((4-(2,5-Dimethylphenyl)-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione, due to its complex structure, finds relevance in the field of heterocyclic chemistry where its synthesis and the exploration of its chemical properties are of interest. The compound's structure suggests it may be related to or could participate in reactions typical for pyrimidine derivatives, including but not limited to, synthesis via multi-component reactions, ring closure processes, and interactions with various reagents to form novel heterocyclic compounds. For instance, studies on the synthesis of pyridine-pyrimidines and their derivatives highlight the utility of pyrimidine as a core structure for developing novel compounds with potential applications in medicinal chemistry and material science (Rahmani et al., 2018).
Heterocyclic Chemistry and Material Science
In heterocyclic chemistry, pyrimidine derivatives are key structures for synthesizing a wide range of compounds with diverse biological and chemical properties. The multifaceted reactions involving pyrimidine units, including cyclization, substitution, and condensation reactions, allow for the creation of compounds with varied heterocyclic frameworks. These compounds are explored for their potential use in various fields, such as the development of novel pharmaceuticals, agrochemicals, and materials for electronic devices. The structural complexity and reactivity of compounds like 6-((4-(2,5-Dimethylphenyl)-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione make them suitable candidates for investigation in these areas. Research on similar pyrimidine derivatives has led to the discovery of new synthesis methods and the identification of compounds with novel properties, which could have implications for future technological advancements (Li et al., 2012).
Potential for Drug Discovery and Development
While the specific applications of 6-((4-(2,5-Dimethylphenyl)-5-((2-(4-Methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione in drug discovery and development are not detailed in the provided references, pyrimidine and its derivatives are widely recognized for their pharmacological significance. Pyrimidine-based compounds are investigated for their therapeutic potential across a range of diseases, including cancer, viral infections, and metabolic disorders. The structural modification of pyrimidine cores, through the introduction of various functional groups, plays a crucial role in enhancing the biological activity and specificity of these compounds. Research in this domain aims to identify novel pyrimidine-based drugs with improved efficacy and reduced side effects (El-Etrawy & Abdel-Rahman, 2010).
特性
IUPAC Name |
6-[[4-(2,5-dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3S/c1-14-6-8-28(9-7-14)21(31)13-33-23-27-26-19(11-17-12-20(30)25-22(32)24-17)29(23)18-10-15(2)4-5-16(18)3/h4-5,10,12,14H,6-9,11,13H2,1-3H3,(H2,24,25,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYVKWIIRVBFND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(N2C3=C(C=CC(=C3)C)C)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-(2,5-dimethylphenyl)-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

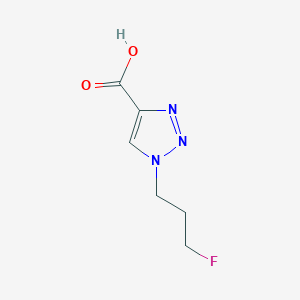
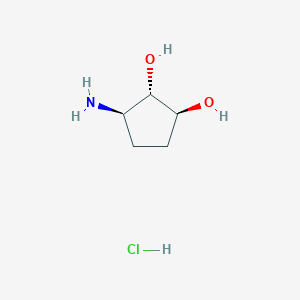
![1-Prop-2-enoyl-N-[(2-pyrazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2604418.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2604421.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-chlorobenzamide](/img/structure/B2604425.png)
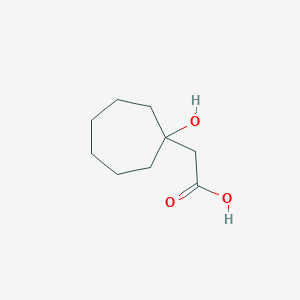
![Ethyl 4-((4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2604427.png)
![N-[(3-chlorophenyl)(cyano)methyl]-1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B2604428.png)
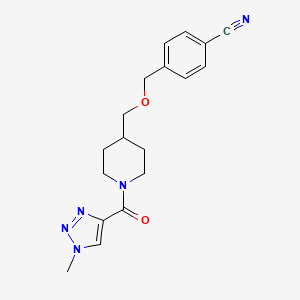
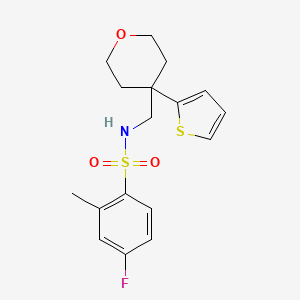

![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)